5-Ethenyl-5-methyl-2-(propan-2-yl)cyclohexan-1-one
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Overview
Description
5-Ethenyl-5-methyl-2-(propan-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C10H18O It is a cyclohexanone derivative, characterized by the presence of an ethenyl group, a methyl group, and an isopropyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-5-methyl-2-(propan-2-yl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with isopropyl bromide in the presence of a strong base, such as sodium hydride, to introduce the isopropyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation and Wittig reactions. The use of high-pressure and high-temperature conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-5-methyl-2-(propan-2-yl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, acids, and bases for electrophilic and nucleophilic substitutions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted cyclohexanone derivatives.
Scientific Research Applications
5-Ethenyl-5-methyl-2-(propan-2-yl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethenyl-5-methyl-2-(propan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Properties
CAS No. |
54735-47-6 |
---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
5-ethenyl-5-methyl-2-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O/c1-5-12(4)7-6-10(9(2)3)11(13)8-12/h5,9-10H,1,6-8H2,2-4H3 |
InChI Key |
XGSYVLBBOSSIQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1=O)(C)C=C |
Origin of Product |
United States |
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